3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one
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Overview
Description
3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one is an organic compound that features both an amino group and a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one typically involves the reaction of 3,4-dihydro-2H-pyran with an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, imines, alcohols, and various substituted amino derivatives .
Scientific Research Applications
3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the pyran ring can provide structural stability and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(3,4-dihydro-2H-pyran-6-yl)propan-1-one: Similar structure but with the amino group at a different position.
3,4-Dihydro-2H-pyran-2-one derivatives: Compounds with similar pyran rings but different functional groups.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: A compound with a similar pyran ring but different substituents.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one |
InChI |
InChI=1S/C8H13NO2/c9-4-3-8(10)7-2-1-5-11-6-7/h6H,1-5,9H2 |
InChI Key |
CKDNVRRVXWEMBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=COC1)C(=O)CCN |
Origin of Product |
United States |
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